
3-amino-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-amino-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)propanoic acid is an organic compound characterized by its unique structure, which includes an amino group, a propanoic acid moiety, and a tetrahydropyran ring with two methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)propanoic acid typically involves the following steps:
Formation of the Tetrahydropyran Ring: The starting material, 2,2-dimethyl-1,3-propanediol, undergoes cyclization to form the tetrahydropyran ring. This can be achieved through acid-catalyzed cyclization using a strong acid like sulfuric acid or p-toluenesulfonic acid.
Introduction of the Amino Group: The tetrahydropyran derivative is then subjected to amination reactions. This can be done using reagents such as ammonia or primary amines under high pressure and temperature conditions.
Formation of the Propanoic Acid Moiety: The final step involves the introduction of the propanoic acid group. This can be achieved through a series of reactions including alkylation and subsequent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce alcohols or aldehydes.
科学研究应用
Chemistry
In organic synthesis, 3-amino-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)propanoic acid serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
The compound’s potential biological activity makes it a candidate for research in pharmacology and biochemistry. It may interact with various biological targets, offering insights into new therapeutic agents.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as pharmaceuticals. Their ability to modulate biological pathways can lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of polymers and materials with specific properties. Its stability and reactivity make it suitable for various applications, including coatings and adhesives.
作用机制
The mechanism by which 3-amino-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)propanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds, while the propanoic acid moiety can participate in ionic interactions. These interactions can modulate the activity of biological pathways, leading to various physiological effects.
相似化合物的比较
Similar Compounds
3-amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid: Lacks the dimethyl groups, which may affect its reactivity and biological activity.
3-amino-3-(2,2-dimethyl-1,3-dioxane-4-yl)propanoic acid: Contains a dioxane ring instead of a tetrahydropyran ring, leading to different chemical properties.
3-amino-3-(2,2-dimethylcyclohexyl)propanoic acid: Features a cyclohexane ring, which alters its steric and electronic characteristics.
Uniqueness
The presence of the dimethyltetrahydropyran ring in 3-amino-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)propanoic acid imparts unique steric and electronic properties. These characteristics can influence its reactivity and interactions with biological targets, making it distinct from similar compounds.
属性
IUPAC Name |
3-amino-3-(2,2-dimethyloxan-4-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-10(2)6-7(3-4-14-10)8(11)5-9(12)13/h7-8H,3-6,11H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQQVXFKLASVTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)C(CC(=O)O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
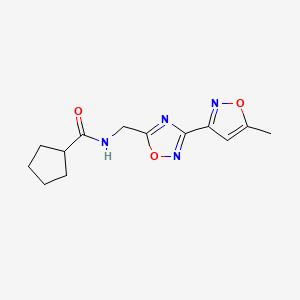
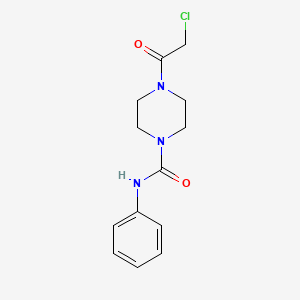
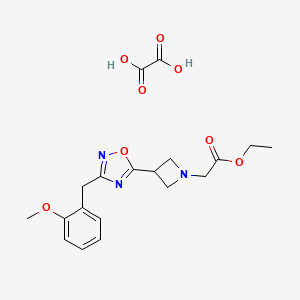
![3-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-8-methoxy-2H-chromen-2-one](/img/structure/B2737257.png)
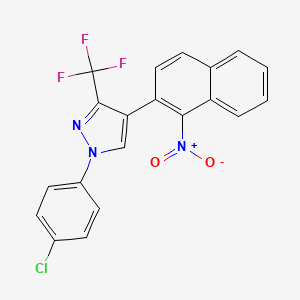
![2-[[5-(2-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2737259.png)
![1-[6-(3,3-Dimethyl-2-oxoazetidin-1-yl)pyridin-2-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2737260.png)
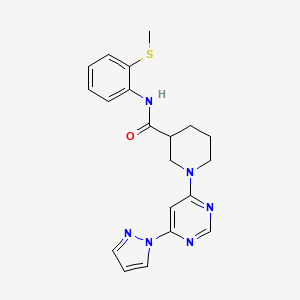
![N-[2-(dimethylamino)ethyl]-N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanediamide](/img/structure/B2737268.png)
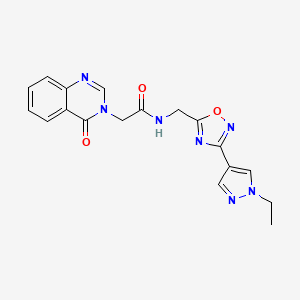
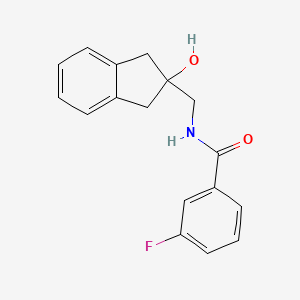

![2-(2-(Diethylamino)ethyl)-1-(4-ethoxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2737273.png)
![N-[(3-chlorophenyl)methyl]-4-fluorobenzamide](/img/structure/B2737274.png)
